nAChR Subtype Antagonist Profile: Alpha3Beta4 vs. Alpha4Beta2 Selectivity
This compound demonstrates high potency as an antagonist at the human alpha3beta4 nAChR (IC50 = 1.8 nM) and alpha4beta2 nAChR (IC50 = 12 nM), exhibiting a 6.7-fold selectivity for alpha3beta4 over alpha4beta2 [1]. While direct head-to-head comparisons with selective alpha3beta4 antagonists (e.g., AT-1001, IC50 ~ 0.9 nM) or alpha4beta2 antagonists (e.g., DHβE, IC50 ~ 100 nM) are not available in the same assay system, this dual-activity profile with a bias toward alpha3beta4 is a distinguishing feature not commonly found among clinically investigated nAChR antagonists [1]. In the absence of direct comparator data, this evidence is classified as cross-study comparable.
| Evidence Dimension | Antagonist activity at nAChR subtypes |
|---|---|
| Target Compound Data | alpha3beta4 IC50 = 1.8 nM; alpha4beta2 IC50 = 12 nM |
| Comparator Or Baseline | AT-1001 (alpha3beta4 IC50 ~0.9 nM); DHβE (alpha4beta2 IC50 ~100 nM) |
| Quantified Difference | 6.7-fold selectivity for alpha3beta4 over alpha4beta2 for the target compound |
| Conditions | Human SH-SY5Y cells, inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
For research programs focused on addiction or psychiatric disorders where alpha3beta4 nAChR is a validated target, this compound provides a unique tool with a defined selectivity window that differs from both selective alpha3beta4 and selective alpha4beta2 antagonists.
- [1] EcoDrugPlus. Compound ID: 2126094. (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide. University of Helsinki. Accessed April 2026. View Source
